

A Technical Guide to Fmoc-Pro-OH: From Sourcing to Synthesis

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Compound of Interest					
Compound Name:	Fmoc-Pro-OH				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N α -(9-Fluorenylmethoxycarbonyl)-L-proline (**Fmoc-Pro-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This guide covers manufacturer and supplier information, detailed experimental protocols for its use and quality control, and visual representations of key processes to aid researchers in its effective application.

Sourcing Fmoc-Pro-OH: A Comparative Landscape

The selection of a reliable supplier for **Fmoc-Pro-OH** is paramount to ensure the quality and reproducibility of peptide synthesis. A variety of chemical suppliers offer this reagent with different purity levels, quantities, and pricing. Below is a summary of prominent suppliers and their offerings.



Supplier	Purity	Available Quantities	Price (USD)	CAS Number	Molecular Weight
MedChemEx press	Research Grade	100 g	\$55	71989-31-6	337.37
Activotec	≥98%	100g, 500g, 1kg	\$66 (100g)	71989-31-6	337.37[1]
AltaBioscienc e	Not Specified	Custom	Contact for pricing	71989-31-6	337.4[2]
Carl ROTH	≥99%	10 g, 50 g	€22.50 (10 g)	71989-31-6	337.37[3]
AdooQ Bioscience	>99% (HPLC)	Custom	Contact for pricing	71989-31-6	337.37
CDH Fine Chemical	Cell Culture Tested	5 g, 50 g, 250 g	Contact for pricing	71989-31-6	337.37[4]
Aapptec	>99% (HPLC)	Custom	Contact for pricing	71989-31-6	337.37
Thermo Scientific	98%	5 g	\$54.65	71989-31-6	337.37
Omizzur	Not Specified	1 kg, 100 kg	\$470 (1kg)	71989-31-6	337.37
Santa Cruz Biotechnolog y	Not Specified	Custom	Contact for pricing	71989-31-6	337.37
ProFACT Proteomics	99%	Custom	€218.01	71989-31-6	337.37
Novabiochem (Sigma- Aldrich)	≥99.0% (HPLC)	Custom	Contact for pricing	71989-31-6	337.37
Biosynth	Not Specified	Custom	Contact for pricing	71989-31-6	337.37



Experimental Protocols

This section provides detailed methodologies for the synthesis of **Fmoc-Pro-OH**, its application in solid-phase peptide synthesis, and its quality control.

Synthesis of Fmoc-Pro-OH

A common laboratory-scale synthesis of **Fmoc-Pro-OH** involves the reaction of L-proline with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

- L-Proline
- 1,4-Dioxane
- Water
- Potassium carbonate (K₂CO₃)
- 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
- · Diethyl ether
- 1M Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve L-proline (1 g, 8.7 mmol) in a mixture of 1,4-dioxane (4 mL) and water (15 mL).
- Add potassium carbonate (3.24 g, 23 mmol) to the solution.
- Cool the mixture to 0°C and add 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol).
- Stir the reaction mixture overnight at room temperature.



- Add water (10 mL) to the mixture and extract with diethyl ether (2 x 20 mL) to remove impurities.
- Acidify the aqueous phase to a pH of 2-3 with 1M HCl.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-Pro-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pro-OH

The following protocol outlines the key steps in incorporating an **Fmoc-Pro-OH** residue into a peptide chain on a solid support.

2.2.1. Resin Swelling

- Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1-2 hours at room temperature with gentle agitation.
- After swelling, drain the DMF from the vessel.

2.2.2. Fmoc Deprotection

- To the swollen resin, add a 20% solution of piperidine in DMF.
- Agitate the mixture for 3 minutes and then drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.
- Drain the solution and wash the resin thoroughly with DMF (5 times).

2.2.3. Fmoc-Pro-OH Coupling



- In a separate vial, dissolve **Fmoc-Pro-OH** (4 equivalents relative to the resin loading) and a coupling agent such as HBTU (3.8 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes.
- Add the activated Fmoc-Pro-OH solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- After the coupling is complete, drain the solution and wash the resin with DMF (3 times).
- A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative test (the beads remain colorless or yellow) indicates a successful coupling.

2.2.4. Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of
 trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of
 82.5:5:5:5:2.5 (v/v/w/v/v). Caution: TFA is highly corrosive and should be handled in a fume
 hood with appropriate personal protective equipment.
- Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.
- A white precipitate of the crude peptide should form. Centrifuge the tube to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.



Quality Control of Fmoc-Pro-OH

Ensuring the purity and identity of **Fmoc-Pro-OH** is crucial for successful peptide synthesis. The following are standard analytical techniques used for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of **Fmoc-Pro-OH**.

Method:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm (for the Fmoc group).

This method separates **Fmoc-Pro-OH** from potential impurities such as free proline or byproducts from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of **Fmoc-Pro-OH**.

Sample Preparation:

 Dissolve a small amount of Fmoc-Pro-OH in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR signals (in CDCl₃):

• Characteristic aromatic protons of the fluorenyl group between 7.2 and 7.8 ppm.



- Protons of the proline ring between 1.5 and 3.7 ppm.
- The α-proton of proline around 4.4 ppm.
- The methylene protons of the Fmoc group around 4.2-4.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Fmoc-Pro-OH.

Method:

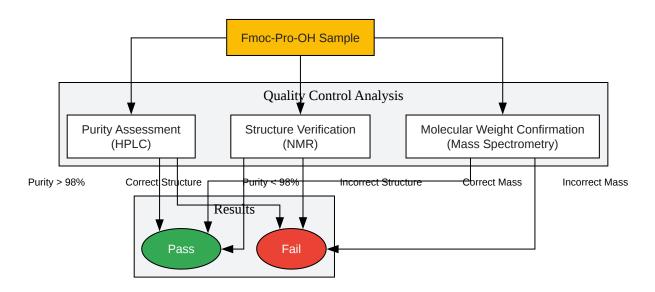
- Ionization Technique: Electrospray ionization (ESI) is commonly used.
- Expected Mass: The exact mass of **Fmoc-Pro-OH** (C₂₀H₁₉NO₄) is 337.13 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 338.1.

Visualizing Key Processes

To further aid in the understanding of the workflows involving **Fmoc-Pro-OH**, the following diagrams have been generated using the DOT language.







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